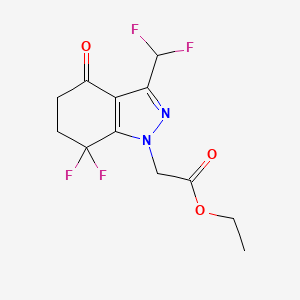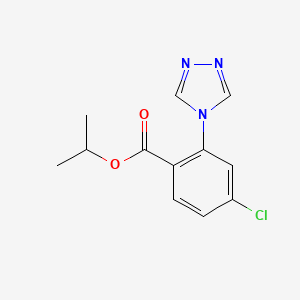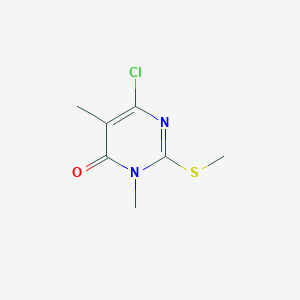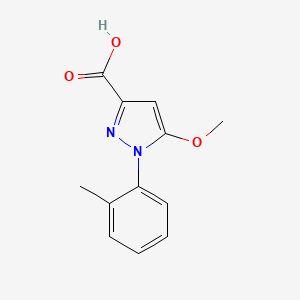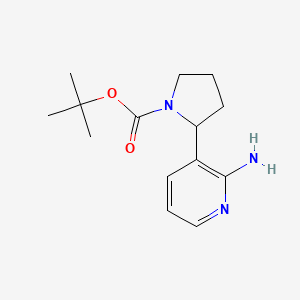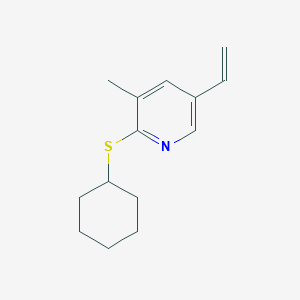
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a cyclohexylthio group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a halogenated pyridine derivative.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with an alkene in the presence of a palladium catalyst.
Methylation: The methyl group can be added using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexylthio)pyridine: Lacks the vinyl and methyl groups, resulting in different reactivity and applications.
3-Methyl-5-vinylpyridine:
2-(Cyclohexylthio)-5-vinylpyridine: Similar but lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylthio group enhances its lipophilicity, the vinyl group provides a site for further functionalization, and the methyl group influences its electronic properties.
This compound’s unique structure makes it a valuable molecule for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H19NS |
|---|---|
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
2-cyclohexylsulfanyl-5-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C14H19NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3,9-10,13H,1,4-8H2,2H3 |
Clé InChI |
ROPCCRNUPIMKTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SC2CCCCC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


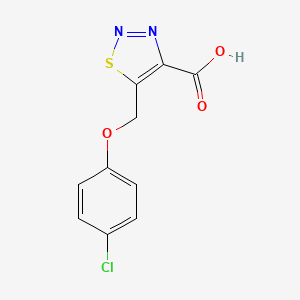
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)


